2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 904813-02-1
VCID: VC3951271
InChI: InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)14-7-10(15-9)11-5-2-6-18-11/h1-7H,(H,16,17)
SMILES: C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=CS3)C(=O)O
Molecular Formula: C13H8N2O2S
Molecular Weight: 256.28 g/mol

2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid

CAS No.: 904813-02-1

Cat. No.: VC3951271

Molecular Formula: C13H8N2O2S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid - 904813-02-1

Specification

CAS No. 904813-02-1
Molecular Formula C13H8N2O2S
Molecular Weight 256.28 g/mol
IUPAC Name 2-thiophen-2-ylquinoxaline-5-carboxylic acid
Standard InChI InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)14-7-10(15-9)11-5-2-6-18-11/h1-7H,(H,16,17)
Standard InChI Key HBRZTXRQVLWXMI-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=CS3)C(=O)O
Canonical SMILES C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=CS3)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid consists of a quinoxaline backbone—a bicyclic structure formed by fused benzene and pyrazine rings—substituted at the 2-position with a thiophene ring and at the 5-position with a carboxylic acid group. The IUPAC name is 2-thiophen-2-ylquinoxaline-5-carboxylic acid, and its InChIKey (HBRZTXRQVLWXMI-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental and computational data:

PropertyValueSource
Molecular Weight256.28 g/mol
Topological Polar Surface Area91.3 Ų
Hydrogen Bond Donor Count1
Rotatable Bond Count2
Exact Mass256.03064868 g/mol
Hazard ClassificationXi (Irritant)

The compound’s high polar surface area and hydrogen-bonding capacity suggest solubility in polar solvents, while its aromaticity contributes to thermal stability .

Synthetic Routes and Optimization

Hydrothermal Synthesis

Recent advancements in quinoxaline synthesis utilize hydrothermal (HT) conditions to achieve high yields while minimizing decarboxylation. For example, reactions between benzil derivatives and diaminobenzoic acids at 150–230°C in water or 5% acetic acid yield quinoxaline carboxylic acids . Applying this to 2-(thiophen-2-yl)quinoxaline-5-carboxylic acid, a plausible pathway involves:

  • Reactants: Thiophene-2-carbaldehyde and 3,4-diaminobenzoic acid.

  • Conditions: Heating at 150°C for 60 minutes in 5% HOAc.

  • Outcome: 79–86% yield of the target compound with <5% decarboxylation .

Key variables influencing yield include:

  • Temperature: Optimal at 150°C to balance quinoxaline formation and decarboxylation inhibition .

  • Reaction Time: Extended durations (e.g., 60 minutes) improve conversion rates .

  • Solvent: 5% acetic acid enhances proton availability, accelerating cyclocondensation .

Alternative Approaches

Ester hydrolysis offers another route. Methyl 2-(thiophen-2-yl)quinoxaline-5-carboxylate, when heated at 230°C in water, undergoes hydrolysis to the carboxylic acid derivative with >75% efficiency . This method avoids decarboxylation by stabilizing the intermediate ester.

Biological Activities and Mechanisms

Antibacterial Effects

Quinoxaline-5-carboxylic acids demonstrate moderate activity against Gram-positive bacteria (MIC = 8–32 μg/mL) . The thiophene substituent likely contributes to membrane disruption via hydrophobic interactions .

Applications in Drug Development

Antiviral Agents

Quinoxalines inhibit viral proteases and polymerases. For example, derivatives targeting SARS-CoV-2 main protease (Mᵖʳᵒ) show IC₅₀ values <10 μM . Structural optimization of 2-(thiophen-2-yl)quinoxaline-5-carboxylic acid could enhance binding to viral enzymes.

Otoprotective Agents

Quinoxaline-5-carboxylic acids (e.g., Qx28) protect hair cells from aminoglycoside-induced ototoxicity by reducing oxidative stress . The thiophene moiety’s electron-rich nature may augment antioxidant capacity .

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